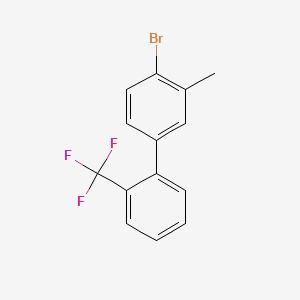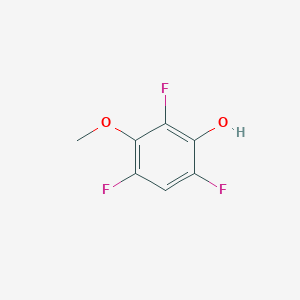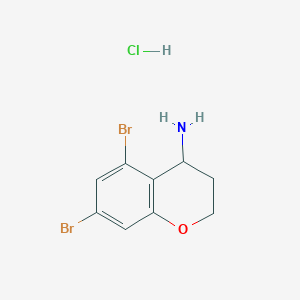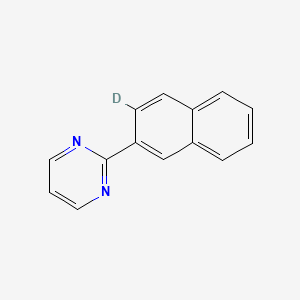
2-(3-Deuterionaphthalen-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Naphthyl-3-D)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring fused with a naphthalene moiety. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties . The naphthalene ring enhances the compound’s stability and biological activity, making it a valuable target for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl-3-D)pyrimidine typically involves the condensation of 2-naphthol with pyrimidine derivatives under acidic or basic conditions. One common method includes the reaction of 2-naphthol with isatin in the presence of an acid catalyst to form an intermediate, which then undergoes cyclization to yield the desired pyrimidine compound . Another approach involves the use of aromatic aldehydes, β-naphthol, and 6-amino-1,3-dimethyl uracil in a deep eutectic solvent, resulting in a highly efficient and selective synthesis .
Industrial Production Methods
Industrial production of 2-(2-Naphthyl-3-D)pyrimidine often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of deep eutectic solvents has gained popularity due to their cost-effectiveness, environmental sustainability, and ability to produce high yields .
化学反応の分析
Types of Reactions
2-(2-Naphthyl-3-D)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophilic reagents like halogens, nitro groups
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or nitro-substituted naphthyl-pyrimidine compounds
科学的研究の応用
2-(2-Naphthyl-3-D)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Naphthyl-3-D)pyrimidine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, extracellular regulated protein kinases, and other signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes and other inflammatory mediators .
類似化合物との比較
2-(2-Naphthyl-3-D)pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[3,4-d]pyrimidine: Exhibits anti-inflammatory and antiviral properties.
Pyrido[4,3-d]pyrimidine: Used in the development of therapeutic agents for various diseases.
The uniqueness of 2-(2-Naphthyl-3-D)pyrimidine lies in its naphthalene moiety, which enhances its stability and biological activity compared to other pyrimidine derivatives.
特性
分子式 |
C14H10N2 |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
2-(3-deuterionaphthalen-2-yl)pyrimidine |
InChI |
InChI=1S/C14H10N2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-10H/i7D |
InChIキー |
ZMBRRTOSJMWLDX-WHRKIXHSSA-N |
異性体SMILES |
[2H]C1=CC2=CC=CC=C2C=C1C3=NC=CC=N3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)
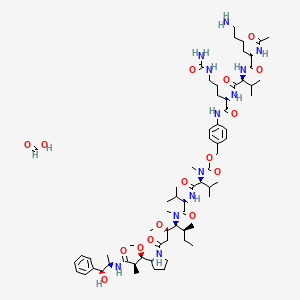
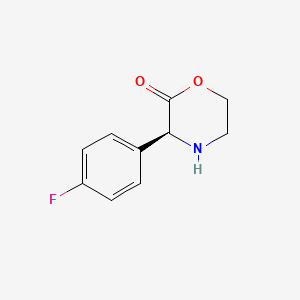
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
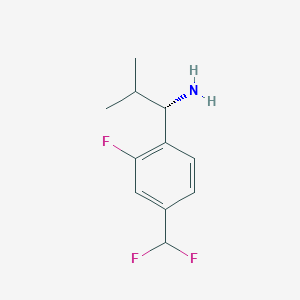


![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
